molecular formula C11H12N2 B13355533 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile

Katalognummer: B13355533
Molekulargewicht: 172.23 g/mol
InChI-Schlüssel: CACVYMFWMKRDPI-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is an organic compound that belongs to the class of nitriles It features a pyridine ring attached to a pent-2-enenitrile chain with a methyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile can be achieved through several methods. One common approach involves the reaction of pyridine-2-acetonitrile with methyl nitroacetate under specific conditions. The reaction typically requires a base such as piperidinium acetate and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 100°C) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile involves its interaction with molecular targets and pathways. The compound can participate in various biochemical reactions, depending on its functional groups. For instance, the nitrile group can undergo hydrolysis to form amides, which may interact with enzymes or receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methyl group at the fourth position can affect the compound’s steric and electronic properties, making it distinct from its analogs.

Eigenschaften

Molekularformel

C11H12N2

Molekulargewicht

172.23 g/mol

IUPAC-Name

(E)-4-methyl-2-pyridin-2-ylpent-2-enenitrile

InChI

InChI=1S/C11H12N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-7,9H,1-2H3/b10-7-

InChI-Schlüssel

CACVYMFWMKRDPI-YFHOEESVSA-N

Isomerische SMILES

CC(C)/C=C(/C#N)\C1=CC=CC=N1

Kanonische SMILES

CC(C)C=C(C#N)C1=CC=CC=N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.